molecular formula C10H10N4O2 B15157888 (7-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)urea CAS No. 797030-57-0

(7-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)urea

Cat. No.: B15157888
CAS No.: 797030-57-0
M. Wt: 218.21 g/mol
InChI Key: LASUZMCNLLNRKZ-UHFFFAOYSA-N
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Description

(7-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)urea is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a quinoxaline core with a urea moiety attached at the 2-position and a methyl group at the 7-position. Quinoxaline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)urea typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzamide with methyl isocyanate under controlled conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

(7-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(7-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its antiviral, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (7-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)urea involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interfere with cellular signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)urea is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the urea moiety at the 2-position and the methyl group at the 7-position differentiates it from other quinoxaline derivatives, making it a valuable compound for various research applications .

Properties

CAS No.

797030-57-0

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

(7-methyl-3-oxo-4H-quinoxalin-2-yl)urea

InChI

InChI=1S/C10H10N4O2/c1-5-2-3-6-7(4-5)12-8(9(15)13-6)14-10(11)16/h2-4H,1H3,(H,13,15)(H3,11,12,14,16)

InChI Key

LASUZMCNLLNRKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=N2)NC(=O)N

Origin of Product

United States

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